An In-depth Technical Guide to the Molecular Structure and Applications of 2-Bromo-6-fluoroisonicotinic Acid
An In-depth Technical Guide to the Molecular Structure and Applications of 2-Bromo-6-fluoroisonicotinic Acid
Abstract
This technical guide provides a comprehensive analysis of 2-Bromo-6-fluoroisonicotinic acid, a halogenated pyridine derivative of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into the core physicochemical properties, detailed molecular structure, and spectroscopic characteristics of this versatile chemical building block. Furthermore, it explores established synthetic strategies, key reactive properties, and highlights its critical role in the development of advanced therapeutics, particularly as a scaffold for kinase inhibitors. The guide integrates theoretical principles with practical, field-proven insights, offering detailed experimental protocols and logical frameworks to empower researchers in their synthetic and drug discovery endeavors.
Introduction
Halogenated heterocyclic compounds are foundational pillars in modern medicinal chemistry, offering a unique combination of metabolic stability, modulated electronic properties, and versatile synthetic handles. Among these, 2-Bromo-6-fluoroisonicotinic acid stands out as a strategically important intermediate. The pyridine core is a prevalent motif in numerous pharmaceuticals, and its substitution with bromine and fluorine atoms at the 2 and 6 positions, respectively, imparts a distinct reactivity profile. The bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, while the strongly electronegative fluorine atom modulates the pKa of the pyridine nitrogen and influences local electronic environments, which can be crucial for molecular recognition and metabolic stability.[1]
This guide, intended for a scientific audience, will provide an in-depth examination of the molecular architecture of 2-Bromo-6-fluoroisonicotinic acid. It will synthesize data from related compounds to build a robust model of its spectroscopic signature, explore its synthesis and reactivity, and detail its application as a key building block in the synthesis of biologically active molecules.
Physicochemical Properties and Identifiers
A clear definition of the subject molecule is paramount for reproducible research. The key identifiers and physicochemical properties, compiled from various chemical databases and suppliers for the parent compound and its close isomers, are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-Bromo-6-fluoropyridine-4-carboxylic acid | N/A |
| CAS Number | 213735-34-1 (Reported) | N/A |
| Molecular Formula | C₆H₃BrFNO₂ | [2] |
| Molecular Weight | 220.00 g/mol | [2] |
| Appearance | Expected to be a white to off-white solid | [3] |
| Solubility | Soluble in organic solvents like DMSO, DMF | General |
| pKa (Predicted) | ~2.3 (for isomeric 6-bromo-2-fluoronicotinic acid) | [3] |
Note: Data is often for closely related isomers due to limited public information on the specific CAS number. Researchers should always confirm properties with their own analytical data.
Molecular Structure and Spectroscopic Elucidation
The confirmation of a molecule's structure is a critical, self-validating step in any synthetic workflow. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous fingerprint of 2-Bromo-6-fluoroisonicotinic acid.
Predicted Spectroscopic Data
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.
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H-3 and H-5: These protons will appear as doublets due to coupling with the ¹⁹F atom and potentially smaller long-range couplings. The strong electron-withdrawing effects of the adjacent bromine, fluorine, and carboxylic acid groups will shift these protons significantly downfield, likely in the range of 7.5 - 8.5 ppm . The proton at position 3 may be slightly more deshielded than the proton at position 5.
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-COOH Proton: The carboxylic acid proton will appear as a very broad singlet, typically far downfield (>12 ppm ), and its signal will disappear upon D₂O exchange.[4]
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms.
-
Carbonyl Carbon (C=O): This carbon will be highly deshielded, appearing in the 160-170 ppm region.[4]
-
Aromatic Carbons:
-
C-2 and C-6: The carbons directly bonded to the halogens will be significantly affected. The carbon bearing the bromine (C-2) is expected around 140-150 ppm . The carbon bearing the highly electronegative fluorine (C-6) will show a large C-F coupling constant (¹JCF) and appear further downfield, likely in the 160-165 ppm range.
-
C-3 and C-5: These carbons will appear in the typical aromatic region, likely between 110-125 ppm , and will also exhibit smaller C-F coupling constants.
-
C-4: The carbon attached to the carboxylic acid group will be found around 145-155 ppm .
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IR Spectroscopy: The IR spectrum provides key information about the functional groups present.[4]
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O-H Stretch: A very broad band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded carboxylic acid dimer.
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C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹ .
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C-F Stretch: A strong absorption in the 1200-1300 cm⁻¹ region.
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Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight.
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Molecular Ion (M+): A characteristic isotopic pattern for a molecule containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 219 and 221.
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Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).
Structural Elucidation Workflow
The logical flow for confirming the structure of a synthesized batch of 2-Bromo-6-fluoroisonicotinic acid is a self-validating process that ensures scientific integrity.
Synthesis and Reactivity
Synthetic Routes
The synthesis of 2-Bromo-6-fluoroisonicotinic acid typically involves multi-step sequences starting from commercially available pyridine or aniline derivatives. One plausible and common strategy involves the selective halogenation and oxidation of a suitable precursor. A patent for a related compound, 2-bromo-6-fluorobenzoic acid, starts from o-fluorobenzonitrile and proceeds through nitration, reduction, bromination, deamination, and finally hydrolysis.[6] A similar logic can be applied to pyridine scaffolds.
A key synthetic consideration is the order of introduction of the functional groups. For instance, installing the bromine and fluorine atoms prior to the formation or unmasking of the carboxylic acid can prevent unwanted side reactions.
Key Reactivity and Synthetic Utility
The utility of 2-Bromo-6-fluoroisonicotinic acid as a building block stems from the orthogonal reactivity of its functional groups.
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The Bromine Atom (C2-Br): This is the primary site for introducing molecular diversity. The electron-deficient nature of the pyridine ring makes this position highly susceptible to palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form C-C bonds is arguably the most common transformation. This allows for the facile introduction of various aryl and heteroaryl moieties.[7][8]
-
Buchwald-Hartwig Amination: Forms C-N bonds, enabling the connection of amine-containing fragments.
-
Sonogashira Coupling: Creates C-C triple bonds by coupling with terminal alkynes.
-
-
The Carboxylic Acid Group (-COOH): This group provides a robust handle for amide bond formation, a critical linkage in many drug molecules. It can be readily activated (e.g., using HATU or EDC) and coupled with a wide range of amines to build larger molecular frameworks.
-
The Fluorine Atom (C6-F): While less reactive towards substitution than the bromine, the fluorine atom profoundly influences the molecule's properties. It increases metabolic stability by blocking a potential site of oxidation and lowers the pKa of the pyridine nitrogen, reducing basicity and potentially altering protein-ligand interactions.[9]
Application in Drug Discovery: A Kinase Inhibitor Scaffold
The 2-bromo-6-substituted pyridine scaffold is a "privileged" structure in modern drug discovery, particularly in the development of kinase inhibitors.[10] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.
The structure of 2-Bromo-6-fluoroisonicotinic acid is ideally suited for constructing kinase inhibitors:
-
Amide Bond Formation: The carboxylic acid can be coupled to an amine-containing fragment that binds within the "hinge" region of the kinase ATP-binding pocket.
-
Suzuki Coupling: The bromine at the 2-position allows for the introduction of a larger aryl or heteroaryl group that can extend into other regions of the binding site, enhancing potency and selectivity.[10]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, field-tested starting point for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-fluoroisonicotinic acid with a generic arylboronic acid. It is a self-validating system that includes reaction setup, monitoring, workup, and purification.[7]
Objective: To synthesize a 2-aryl-6-fluoroisonicotinic acid derivative.
Materials:
-
2-Bromo-6-fluoroisonicotinic acid (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-6-fluoroisonicotinic acid (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Inerting: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. Stir the mixture for 10 minutes to ensure dissolution and mixing.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask. The mixture may change color, often to a yellow or orange hue.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. The disappearance of the starting material (2-Bromo-6-fluoroisonicotinic acid) is a key indicator.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Wash the aqueous layer with ethyl acetate (2x) to remove non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is ~2-3. The product should precipitate out of the solution as a solid.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of a non-polar solvent like hexane to aid drying.
-
Validation: Dry the product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and LC-MS, comparing the data to the expected structure.
Conclusion
2-Bromo-6-fluoroisonicotinic acid is a highly valuable and versatile building block for drug discovery and development. Its molecular structure, characterized by orthogonally reactive bromine and carboxylic acid functionalities, allows for the systematic and efficient construction of complex molecular architectures. The presence of the fluorine atom provides an additional tool for fine-tuning the physicochemical and pharmacological properties of the final compounds. This guide has provided a detailed overview of its structure, reactivity, and application, offering both the theoretical underpinnings and practical protocols necessary for its effective use in the laboratory. As the demand for novel, highly specific therapeutics continues to grow, the strategic application of such well-designed intermediates will remain a cornerstone of successful drug development programs.
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]
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